Cas no 5068-28-0 ((R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid)
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid
- N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine
- Boc-S-Benzyl-L-Cysteine
- Boc-Cys(Bzl)-OH
- BOC-(S)-BENZYL-L-CYS
- N-Boc-S-benzyl-L-cysteine
- BOC-S-BENZYL-CYSTEINE
- N-Boc-S-Benzyl-L-Cys-OH
- N-tert-butoxycarbonyl-S-benzylcysteine
- S-benzyl N-Boc-cysteine
- t-butyloxycarbonyl-S-benzyl-L-cysteine
- IFVORPLRHYROAA-LBPRGKRZSA-N
- L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(phenylmethyl)-
- S-Benzyl-N-(tert-butoxycarbonyl)-L-cysteine
- N-((1,1-Dimethylethoxy)carbonyl)-S(phenylmethyl)-L-cysteine
- Alanine, 3-(benzylthio)-N-carboxy-, N-tert-butyl ester, L-
- Boc-Cys (B
- NS00044619
- Boc-(S)-benzyl-D-Cys
- S-Benzyl-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-cysteine
- HY-W013241
- 5068-28-0
- MFCD00065567
- AKOS015836479
- N-t-Boc-S-benzyl-L-cysteine
- Boc-Cys(Bzl)-OH, >=99.0% (T)
- (R)-3-(benzylthio)-2-(tert-butoxycarbonylamino)propanoic acid
- J-300084
- (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- SCHEMBL3362562
- DTXSID80884128
- N-.alpha.-t-Boc-S-benzyl-L-cysteine
- Boc-Cys (Bzl)-OH
- Benzyl-N-(tert-butoxycarbonyl)cysteine #
- CS-17364
- FD21252
- N-alpha-t-Butyloxycarbonyl-S-benZyl-L-cysteine (Boc-L-Cys(BZl)-OH)
- Nalpha-t-butoxycarbonyl-S-benzyl-L-cysteine
- CS-W013957
- BP-13270
- AM81665
- PD196891
- B1666
- N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine; 3-(Benzylthio)-N-carboxyalanine N-tert-Butyl Ester; N-tert-Butoxycarbonyl-S-benzyl-L-cysteine; NSC 164041;
- (2R)-3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
-
- MDL: MFCD00065567
- Inchi: 1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
- InChI Key: IFVORPLRHYROAA-LBPRGKRZSA-N
- SMILES: S(CC1C=CC=CC=1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 311.11900
- Monoisotopic Mass: 311.11912932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.2189 (rough estimate)
- Melting Point: 86.0 to 88.0 deg-C
- Refractive Index: -45 ° (C=1, AcOH)
- PSA: 100.93000
- LogP: 3.28860
- Solubility: Uncertain
- Specific Rotation: -44.5 º (c=1, acetic acid)
- Optical Activity: [α]20/D −44±1°, c = 1% in acetic acid
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:Yes
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1666-5g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 98.0%(LC&T) | 5g |
¥305.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP688-100g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 98% | 100g |
¥394.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP688-5g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 98% | 5g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP688-25g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 98% | 25g |
¥112.0 | 2022-05-30 | |
| ChemScence | CS-W013957-10g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99.85% | 10g |
$9.0 | 2022-04-27 | |
| ChemScence | CS-W013957-25g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99.85% | 25g |
$21.0 | 2022-04-27 | |
| ChemScence | CS-W013957-100g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99.85% | 100g |
$67.0 | 2022-04-27 | |
| ChemScence | CS-W013957-500g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99.85% | 500g |
$360.0 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011469-25g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99% | 25g |
¥92 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011469-5g |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid |
5068-28-0 | 99% | 5g |
¥35 | 2024-05-23 |
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Suppliers
(R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Related Literature
-
Priscila Milani,Marilene Demasi,Leandro de Rezende,Antonia T.-do Amaral,Leandro H. Andrade New J. Chem. 2014 38 4859
-
2. Tripeptide consisting of benzyl protected di-cysteine and phenylalanine forms spherical assembly and induces cytotoxicity in cancer cells via apoptosisBiswadip Banerji,Moumita Chatterjee,Chandraday Prodhan,Keya Chaudhuri RSC Adv. 2016 6 112667
-
A. Wal?cka-Kurczyk,J. Adamek,K. Walczak,M. Michalak,A. Pa?dzierniok-Holewa RSC Adv. 2022 12 2107
-
Huiwen He,Si Chen,Xiaoqian Tong,Yining Chen,Bozhen Wu,Meng Ma,Xiaosong Wang,Xu Wang Soft Matter 2016 12 957
Additional information on (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid
Recent Advances in the Application of (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 5068-28-0) in Chemical Biology and Pharmaceutical Research
The compound (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 5068-28-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis, drug discovery, and enzyme inhibition studies. This chiral building block, characterized by its benzylthio and Boc-protected amino groups, serves as a critical intermediate in the development of novel therapeutics and biochemical probes. Recent studies have highlighted its role in modulating protein-protein interactions and enhancing the bioavailability of peptide-based drugs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid as a key intermediate in the synthesis of potent protease inhibitors targeting SARS-CoV-2. The compound's unique stereochemistry and functional groups enabled the efficient construction of peptidomimetics with enhanced binding affinity to viral proteases. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, underscoring the compound's potential in antiviral drug development.
Another groundbreaking application was demonstrated in a Nature Chemical Biology paper, where the compound was employed to develop covalent inhibitors for cysteine proteases. The benzylthio moiety of (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid facilitated selective modification of active-site cysteines, leading to highly specific enzyme inhibition. This approach has opened new avenues for targeting disease-related proteases with minimal off-target effects, a significant advancement in precision medicine.
Recent synthetic methodology developments have also focused on improving the production efficiency of (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid. A 2024 Organic Process Research & Development publication described a novel asymmetric synthesis route that achieved 92% enantiomeric excess while reducing production costs by 35%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The compound's role in targeted drug delivery systems has also been explored. Research published in Advanced Drug Delivery Reviews highlighted its incorporation into pH-responsive drug conjugates, where the Boc-protected amino group serves as a cleavable linker under acidic conditions typical of tumor microenvironments. This property enables selective drug release at disease sites while minimizing systemic toxicity.
Looking forward, (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid continues to show promise in emerging areas such as PROTAC (proteolysis targeting chimera) development and activity-based protein profiling. Its unique chemical properties make it particularly valuable for constructing bifunctional molecules that can simultaneously bind target proteins and E3 ubiquitin ligases, facilitating targeted protein degradation. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and chemical biology tools.